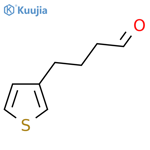

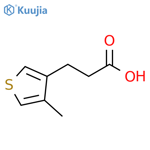

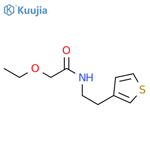

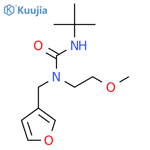

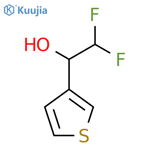

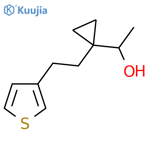

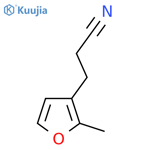

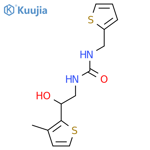

Heteroaromatic compounds

Heteroaromatic compounds are a class of organic compounds that contain at least one heteroatom within an aromatic ring system. Common heteroatoms found in these structures include nitrogen (N), oxygen (O), sulfur (S), and phosphorus (P). These compounds play crucial roles in various applications due to their unique chemical properties.

Aromaticity in heterocycles is characterized by the delocalization of electrons, resulting in increased stability compared to non-aromatic analogs. This feature makes heteroaromatic compounds highly reactive towards electrophilic aromatic substitution reactions, which are widely utilized in both industrial and academic settings for the synthesis of pharmaceuticals, agrochemicals, dyes, and other functional materials.

The versatility of these compounds arises from their diverse structural configurations and the presence of electron-withdrawing or donating substituents that can modulate reactivity and physical properties. Examples include pyridine, furan, thiophene, imidazole, oxazole, thiazole, and indole, each offering distinct characteristics for specific applications in chemistry and beyond.

関連文献

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品